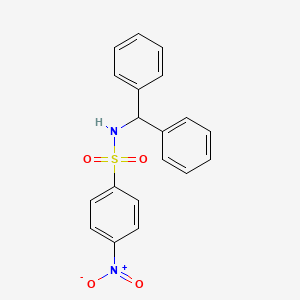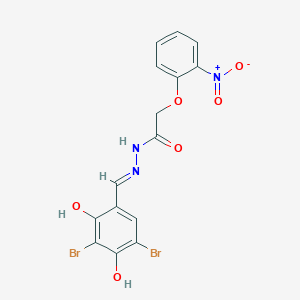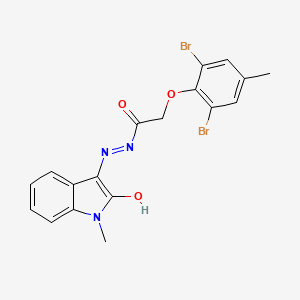![molecular formula C20H23F2NO3 B6006189 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6006189.png)
3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine, also known as DF-MF-3, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various cellular pathways. For example, this compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been found to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. This compound has also been found to exhibit potent biological activities at low concentrations, which makes it a promising compound for further research. However, this compound has some limitations. For example, its solubility in water is limited, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for research on 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an antimicrobial agent against various bacterial strains. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new derivatives of this compound with improved solubility and potency could be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the field of scientific research. Its promising biological activities make it a promising compound for further investigation. In this paper, we have discussed the synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been reported in the literature. It involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenylacetonitrile with ethylmagnesium bromide to form 2-(2,4-difluorophenyl)ethylamine. This intermediate is then reacted with 5-(methoxymethyl)-2-furoyl chloride to form the final product this compound.
Scientific Research Applications
3-[2-(2,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been found to exhibit promising biological activities, which make it an interesting compound for scientific research. It has been reported to have antimicrobial, anti-inflammatory, and anticancer activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been found to exhibit potent antibacterial activity against Gram-positive bacteria.
properties
IUPAC Name |
[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2NO3/c1-25-13-17-8-9-19(26-17)20(24)23-10-2-3-14(12-23)4-5-15-6-7-16(21)11-18(15)22/h6-9,11,14H,2-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQXLRMPZBXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-2-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006112.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(4-pyridinylmethyl)ethanamine](/img/structure/B6006120.png)



![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6006157.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![N-cycloheptyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006176.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B6006191.png)

![N-(3,4-dimethoxyphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6006205.png)
![2-allyl-6-methoxy-4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6006213.png)
methanone](/img/structure/B6006219.png)